

Solubility of nickel dichromate in organic solvents

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An In-depth Technical Guide on the Solubility of Nickel Dichromate in Organic Solvents

Disclaimer: Quantitative solubility data for **nickel dichromate** in a comprehensive range of organic solvents is not readily available in publicly accessible scientific literature. This guide provides a framework for researchers, scientists, and drug development professionals by consolidating the known properties of **nickel dichromate**, outlining the theoretical principles governing its solubility, and presenting a detailed experimental protocol for its determination.

Compound Profile: Nickel Dichromate

Nickel dichromate (NiCr₂O₇) is an inorganic compound composed of nickel in its +2 oxidation state and the dichromate anion.[1][2] Understanding its fundamental properties is essential before undertaking any experimental work.



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | nickel(2+);oxido- (oxido(dioxo)chromio)oxy- dioxochromium | [1] |
| CAS Number | 15586-38-6 | [1][2][3] |
| Molecular Formula | Cr ₂ NiO ₇ | [1][2] |
| Molar Mass | 274.68 g/mol | [1][2] |
| Appearance | Red-brown solid (related nickel-chromium compounds) | [4] |

Critical Safety and Handling

Nickel dichromate is a hazardous substance and requires stringent safety protocols. The presence of both nickel(II) and hexavalent chromium ions contributes to its toxicity.[5]

Key Hazards:

- Carcinogenicity: May cause cancer by inhalation.[1]
- Mutagenicity: Suspected of causing genetic defects.[1]
- Reproductive Toxicity: May damage the unborn child.[1]
- Sensitization: May cause allergic skin reactions and severe respiratory allergies or asthma symptoms if inhaled.[1][6]
- Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[6]

Handling Recommendations:

- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]



- Avoid generating dust.[7]
- Wash hands thoroughly after handling.[7]
- Store in a cool, dry, well-ventilated place away from combustible materials.[7][8]

Theoretical Principles of Solubility in Organic Solvents

The solubility of an ionic compound like **nickel dichromate** in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The process depends on the balance between the lattice energy of the salt (energy holding the crystal together) and the solvation energy (energy released when ions are stabilized by solvent molecules).

For **nickel dichromate** to dissolve, the solvent molecules must overcome the strong ionic bonds between the Ni^{2+} and $Cr_2O_7^{2-}$ ions.

Table of Expected Solubility Trends in Organic Solvents:



| Solvent Class | Representat ive Solvents | Polarity | Hydrogen Bonding | Expected Solubility Trend | Rationale |
|------------------|---|----------|---------------------|---------------------------------|---|
| Polar Protic | Methanol, Ethanol, Water | High | Donor & Acceptor | Low to Moderate | These solvents can hydrogen bond and have high polarity to solvate ions. However, the strong lattice energy of the salt may limit high solubility.[10] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N- Dimethylform amide (DMF) | High | Acceptor Only | Low to Moderate | These solvents have strong dipoles that can solvate the nickel cation, but they are less effective at solvating the dichromate anion compared to protic solvents.[11] |
| Low Polarity | Diethyl Ether, Tetrahydrofur an (THF) | Low | Acceptor Only | Very Low to Insoluble | The low polarity is generally insufficient to |



| | | | | | overcome the crystal lattice energy of an ionic salt.[13] |
|--------------|--|------|--------|-----------------------|---|
| Nonpolar | Hexane, Toluene, Halogenated Hydrocarbon s | None | None | Insoluble | Nonpolar solvents cannot effectively stabilize the charged ions, making dissolution energetically unfavorable. [16][17] |
| Coordinating | Pyridine, Ethanolamine | High | Varies | Potentially Higher | Solvents that can act as ligands may form stable coordination complexes with the nickel(II) ion, enhancing solubility.[5] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a salt is the equilibrium concentration method.[20][21] This involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

A generalized workflow for the experimental determination of solubility.



Detailed Methodology

• Sample Preparation:

- To a series of sealed, temperature-controlled vials, add a measured volume (e.g., 10 mL)
 of the desired organic solvent.
- Add an excess amount of finely ground **nickel dichromate** to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is necessary.

Equilibration:

- Place the vials in a constant-temperature shaker bath. The temperature must be precisely controlled and recorded.
- Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments can determine the minimum time required to achieve a stable concentration.[21]
- Phase Separation and Sample Extraction:
 - Stop agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.
 - Alternatively, use a centrifuge that is also temperature-controlled to achieve rapid and complete separation of the solid phase.
 - Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid collecting solid particles, the pipette tip should be fitted with a filter (e.g., a syringe filter).

Concentration Analysis:

 The concentration of the dissolved **nickel dichromate** in the extracted sample must be determined. The choice of analytical method depends on the solvent, expected concentration range, and available instrumentation.

Decision tree for choosing an appropriate analytical technique.



- Gravimetric Analysis: Suitable for volatile solvents. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining nickel dichromate residue is weighed.[21]
- Spectroscopic Methods: The dichromate ion has a strong absorbance in the UV-Visible range. A calibration curve can be prepared using standards of known concentration to determine the concentration of the unknown sample. Atomic Absorption (AA) spectroscopy could also be used to quantify the nickel concentration.[21]
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Ion
 Chromatography (IC) can be used to separate and quantify the dichromate or nickel ions,
 respectively. This is particularly useful for complex matrices or very low concentrations.[21]

 [22]

Conclusion

While published quantitative data on the solubility of **nickel dichromate** in organic solvents is scarce, this guide establishes a robust framework for its experimental determination. The inherent hazards of the compound necessitate rigorous safety precautions. Based on chemical principles, solubility is expected to be minimal in nonpolar solvents and potentially moderate in highly polar or coordinating solvents. The provided experimental workflow, based on the equilibrium concentration method, offers a clear path for researchers to generate the precise data required for their applications in drug development, materials science, or chemical synthesis.

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